molecular formula C8H4ClF3O2 B8067379 4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone

Cat. No.: B8067379
M. Wt: 224.56 g/mol
InChI Key: ZOCOISZPDQVWOO-UHFFFAOYSA-N
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Description

  • Chloro group at the 4' position on the aromatic ring.
  • Hydroxyl group at the 2' position.
  • Trifluoromethyl group (CF₃) attached to the ketone carbon.

This compound combines electron-withdrawing (Cl, CF₃) and electron-donating (OH) substituents, making it a unique candidate for studying substituent effects on reactivity, stability, and applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

1-(4-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCOISZPDQVWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Process

  • Hydroxyl Group Protection :
    The hydroxyl group at the 2'-position is protected as a trimethylsilyl (TMS) ether to prevent undesired side reactions during subsequent steps. This is achieved by reacting 2-hydroxy-4-chlorobromobenzene with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine:

    2-Hydroxy-4-chlorobromobenzene+TMSClEt3N2-TMS-4-chlorobromobenzene2\text{-Hydroxy-4-chlorobromobenzene} + \text{TMSCl} \xrightarrow{\text{Et}_3\text{N}} 2\text{-TMS-4-chlorobromobenzene}
  • Grignard Reagent Formation :
    The protected bromobenzene derivative reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent:

    2-TMS-4-chlorobromobenzene+MgTHF2-TMS-4-chlorophenylmagnesium bromide2\text{-TMS-4-chlorobromobenzene} + \text{Mg} \xrightarrow{\text{THF}} 2\text{-TMS-4-chlorophenylmagnesium bromide}

    Key parameters include maintaining temperatures between 20–30°C and using 1,2-dibromoethane as an initiator to ensure efficient magnesium activation.

  • Trifluoroacetylation :
    The Grignard reagent reacts with trifluoroacetyl chloride at −20°C to 0°C to minimize side reactions:

    2-TMS-4-chlorophenylmagnesium bromide+CF3COCl2-TMS-4-chloro-2,2,2-trifluoroacetophenone2\text{-TMS-4-chlorophenylmagnesium bromide} + \text{CF}_3\text{COCl} \rightarrow 2\text{-TMS-4-chloro-2,2,2-trifluoroacetophenone}
  • Deprotection :
    The TMS ether is cleaved using tetrabutylammonium fluoride (TBAF) in THF to yield the final product:

    2-TMS-4-chloro-2,2,2-trifluoroacetophenoneTBAF4-Chloro-2’-hydroxy-2,2,2-trifluoroacetophenone2\text{-TMS-4-chloro-2,2,2-trifluoroacetophenone} \xrightarrow{\text{TBAF}} 4'\text{-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone}

Optimization and Yield Data

  • Solvent Volume : Increasing THF volume from 75 mL to 480 mL improved reagent solubility and reduced side reactions, enhancing yield from 68% to 89%.

  • Temperature Control : Reactions conducted below 0°C during trifluoroacetylation achieved 92% purity, compared to 78% at 30°C.

Directed Ortho-Metalation and Trifluoroacetylation

An alternative route employs directed metalation to introduce the hydroxyl group post-trifluoroacetylation.

Reaction Sequence

  • Chlorination and Trifluoroacetylation :
    4-Chloroacetophenone undergoes Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃:

    4-Chloroacetophenone+TFAAAlCl34-Chloro-2,2,2-trifluoroacetophenone4\text{-Chloroacetophenone} + \text{TFAA} \xrightarrow{\text{AlCl}_3} 4\text{-Chloro-2,2,2-trifluoroacetophenone}
  • Directed Ortho-Metalation :
    The trifluoroacetyl group directs lithiation to the ortho position using lithium diisopropylamide (LDA):

    4-Chloro-2,2,2-trifluoroacetophenoneLDA, THF4-Chloro-2-lithio-2,2,2-trifluoroacetophenone4\text{-Chloro-2,2,2-trifluoroacetophenone} \xrightarrow{\text{LDA, THF}} 4\text{-Chloro-2-lithio-2,2,2-trifluoroacetophenone}
  • Hydroxylation :
    The lithiated intermediate reacts with molecular oxygen, followed by acidic workup:

    4-Chloro-2-lithio-2,2,2-trifluoroacetophenone+O24-Chloro-2’-hydroxy-2,2,2-trifluoroacetophenone4\text{-Chloro-2-lithio-2,2,2-trifluoroacetophenone} + \text{O}_2 \rightarrow 4'\text{-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone}

Challenges and Solutions

  • Regioselectivity : The electron-withdrawing trifluoroacetyl group ensures >95% regioselectivity for ortho-metalation.

  • Yield Enhancement : Using cryogenic conditions (−78°C) during metalation increased yields from 65% to 82%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology improves scalability and safety for Grignard-mediated syntheses:

  • Residence Time : Optimal residence time of 15 minutes in a microreactor achieved 85% conversion.

  • Impurity Control : In-line liquid-liquid separation units reduced residual magnesium salts by 90%.

Cost-Effective Workup Strategies

  • Acid Selection : Dilute hydrochloric acid (5–10 wt%) during quenching minimized equipment corrosion while maintaining 95% product recovery.

  • Solvent Recycling : THF recovery via distillation reduced raw material costs by 40%.

Comparative Analysis of Methods

Parameter Grignard Method Metalation Method
Yield 89%82%
Purity 92%88%
Reaction Time 8–10 hours6–8 hours
Scalability HighModerate
Equipment Cost ModerateHigh (cryogenic)

Emerging Methodologies

Photochemical Hydroxylation

Recent studies explore UV-induced hydroxylation of 4'-chloro-2,2,2-trifluoroacetophenone using hydrogen peroxide as an oxidant. Preliminary results show 70% yield under 254 nm UV light.

Biocatalytic Approaches

Lipase-mediated acetylation of 2'-hydroxy intermediates offers enantioselective pathways, though yields remain low (50–60%) .

Chemical Reactions Analysis

Types of Reactions

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to modify the pharmacokinetic properties of drug candidates, enhancing their efficacy and reducing side effects.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that modifications at the 4' position can enhance antibacterial potency by altering the compound's interaction with bacterial cell membranes.

Compound VariationAntimicrobial ActivityReference
4'-Chloro variantHigh
4'-Fluoro variantModerate

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its electrophilic nature. It participates in various reactions such as nucleophilic substitutions and condensation reactions.

Case Study: Synthesis of Spirocyclic Compounds
In one study, this compound was used to synthesize spirocyclic oxindoles through a [3+2] cycloaddition reaction. This method showcased its versatility in forming complex structures from simpler precursors.

Reaction TypeYield (%)ConditionsReference
Cycloaddition85Reflux in Toluene
Nucleophilic Substitution90Room Temperature

Environmental Applications

The compound also shows potential in environmental chemistry as an organocatalyst for various reactions, including epoxidation processes. Its trifluoromethyl group enhances its reactivity while maintaining selectivity.

Case Study: Organocatalysis
In an investigation into environmentally friendly epoxidation methods, this compound was identified as an effective catalyst for the epoxidation of alkenes with high selectivity and yield.

Mechanism of Action

The mechanism of action of 4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation and pain .

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone Cl (4'), OH (2'), CF₃ (2) C₈H₅ClF₃O₂ (inferred) ~234.5
5'-Fluoro-2'-hydroxyacetophenone F (5'), OH (2') C₈H₇FO₂ 154.04
2'-Hydroxy-6'-methoxyacetophenone OH (2'), OCH₃ (6') C₉H₁₀O₃ 166.06
4'-Fluoro-2'-hydroxyacetophenone F (4'), OH (2') C₈H₇FO₂ 154.13
2-Chloro-2',5'-difluoroacetophenone Cl (2), F (2',5') C₈H₅ClF₂O 190.57
3',5'-Dichloro-2,2,2-trifluoroacetophenone Cl (3',5'), CF₃ (2) C₈H₂Cl₂F₃O 261.00
Substituent Impact Analysis:
  • Electron-Withdrawing Groups (Cl, CF₃):
    • Increase electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .
    • Stabilize intermediates in Friedel-Crafts acylations .
  • Hydroxyl Group (OH): Introduces hydrogen bonding, increasing polarity and solubility in polar solvents .

Physical and Chemical Properties

Melting Points and Stability:
Compound Name Melting Point (°C) Stability Notes
5'-Fluoro-2'-hydroxyacetophenone 46–48 Low melting point due to fluorine’s small size and reduced intermolecular forces .
4'-Fluoro-2'-hydroxyacetophenone 65 (at 2 mmHg) Higher volatility compared to chlorinated analogs .
2'-Hydroxy-6'-methoxyacetophenone 56–57 Methoxy group enhances crystallinity .
Inferred for 4'-Cl-2'-OH-2,2,2-CF₃-acetophenone ~100–120 (estimated) Expected higher m.p. than fluoro analogs due to Cl and CF₃ bulkiness .
Spectral Data Comparison:
  • IR Spectroscopy: All hydroxylated analogs show broad O–H stretches at 3100–3500 cm⁻¹ . Ketone C=O stretches vary: 1648 cm⁻¹ (5'-F-2'-OH-acetophenone) vs. 1620 cm⁻¹ (2'-OH-6'-OCH₃-acetophenone) due to substituent electronic effects .
  • NMR Spectroscopy:
    • Trifluoromethyl groups (CF₃) exhibit distinct ¹⁹F NMR signals at δ -60 to -70 ppm .
Key Methods for Analogs:

Friedel-Crafts Acylation: Used for 3',5'-dichloro-2,2,2-trifluoroacetophenone via AlCl₃-catalyzed acylation . Adaptable for 4'-Cl-2'-OH-2,2,2-CF₃-acetophenone by substituting 4-chlorophenol derivatives .

Demethylation: 2'-Hydroxy-3'-methoxyacetophenone synthesized via AlCl₃-mediated demethylation of methoxy precursors .

Halogen Exchange: 2,2,2-Trifluoroacetophenone derivatives prepared via [¹⁸F]Bu₄NF halogen exchange (e.g., 2-bromo-2,2-difluoroacetophenone to CF₃ analogs) .

Biological Activity

4'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone (TFAP) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article reviews the biological activity of TFAP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

TFAP is characterized by the presence of a trifluoroacetyl group and a hydroxyl group on the aromatic ring. The molecular formula is C8H5ClF3O, with a molecular weight of 227.57 g/mol. The trifluoromethyl group enhances the electron-withdrawing properties of the molecule, which can influence its reactivity and interactions with biological targets.

The biological activity of TFAP can be attributed to several mechanisms:

  • Enzyme Inhibition : TFAP has been studied for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in neurotransmitter regulation. Inhibiting these enzymes can lead to increased levels of neurotransmitters such as acetylcholine and serotonin, potentially benefiting conditions like Alzheimer's disease and depression .
  • Organocatalytic Activity : TFAP serves as an effective organocatalyst in synthetic organic chemistry. It facilitates reactions such as cyanomethylation and oxidation processes involving tertiary amines, demonstrating its utility in producing biologically relevant compounds .
  • Antioxidant Properties : Preliminary studies suggest that TFAP may possess antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in cells .

Pharmacological Evaluation

A series of studies have evaluated the pharmacological properties of TFAP:

  • Cholinesterase Inhibition : In vitro assays demonstrated that TFAP exhibits competitive inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for AChE and BChE were found to be in the low micromolar range, indicating potent inhibitory activity .
  • MAO Inhibition : TFAP was shown to inhibit MAO-B selectively, with a notable increase in potency compared to other compounds tested. This selectivity is crucial for developing treatments targeting neurodegenerative disorders without affecting other pathways .

Case Studies

  • Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, administration of TFAP resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was linked to its ability to inhibit AChE and reduce oxidative stress .
  • Synthetic Applications : TFAP has been utilized in various synthetic pathways, including the synthesis of trifluoromethylated β-hydroxynitriles with high yields and selectivity. This application highlights its role as a versatile building block in medicinal chemistry .

Data Table: Biological Activities of TFAP

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Cholinesterase InhibitionAChE5.26
Cholinesterase InhibitionBChE4.75
MAO-B InhibitionMAO-B12.34
Organocatalytic ActivityCyanomethylation ReactionYield: 49%
Antioxidant ActivityDPPH AssayNot quantified

Q & A

Q. What are the optimal synthetic routes for 4'-chloro-2'-hydroxy-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

The synthesis of trifluoroacetophenone derivatives often involves halogenation or substitution reactions. For example, 2-chloro-2,2-difluoroacetophenone can be synthesized from 2,2,2-trifluoroacetophenone via selective dechlorination using controlled reagents like AlCl₃ or Zn/HCl . For the target compound, introducing the hydroxyl group may require hydroxylation under acidic or basic conditions, followed by regioselective chlorination. Reaction pH (3–6) and temperature (25–29°C) are critical for minimizing side products, as seen in analogous acetophenone syntheses . Distillation under reduced pressure and solvent extraction (e.g., benzene) are common purification steps .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • NMR/IR Spectroscopy : The hydroxyl (-OH) and trifluoromethyl (-CF₃) groups produce distinct signals in ¹H/¹⁹F NMR and IR spectra. For example, the -CF₃ group shows a strong C-F stretch at ~1,150 cm⁻¹ in IR .
  • Computational Analysis : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can predict molecular geometry, frontier orbitals, and vibrational frequencies. Comparisons with X-ray diffraction data validate accuracy .
  • Chromatography : HPLC or GC-MS ensures purity, particularly when isolating isomers or detecting halogenated byproducts .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and hydroxyl substituents influence reactivity in cross-coupling or catalytic reactions?

The electron-withdrawing -CF₃ and -Cl groups deactivate the aromatic ring, directing electrophilic substitutions to the para position. The hydroxyl group (-OH) introduces hydrogen-bonding capability, which can stabilize transition states in organocatalytic reactions. For example, trifluoroacetophenone derivatives act as green organocatalysts in asymmetric syntheses . Steric hindrance from -CF₃ may slow nucleophilic attacks, requiring optimized catalysts (e.g., Pd/Cu systems) for Suzuki-Miyaura couplings .

Q. What contradictions exist between computational predictions and experimental data for this compound’s properties?

DFT calculations may overestimate bond lengths by ~0.02 Å compared to X-ray data due to approximations in van der Waals interactions . For example, the C=O bond length in 2,2,2-trifluoroacetophenone is computationally predicted as 1.21 Å vs. 1.23 Å experimentally. Similarly, frontier orbital energy gaps (HOMO-LUMO) may differ by 0.1–0.3 eV, affecting reactivity predictions .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

It is a key precursor for veterinary insecticides like fluralaner. The synthesis involves aldol condensation of 4-acetyl-2-methylbenzoic acid with 3',5'-dichloro-2,2,2-trifluoroacetophenone, followed by cyclocondensation with hydroxylamine sulfate . The hydroxyl group enables further functionalization (e.g., etherification) to modulate pharmacokinetics .

Methodological Challenges

Q. What strategies mitigate side reactions during hydroxylation or chlorination steps?

  • Hydroxylation : Use protecting groups (e.g., acetyl) to prevent over-oxidation. A pH-controlled environment (pH 4–6) minimizes unwanted dimerization .
  • Chlorination : Selective chlorination agents (e.g., SOCl₂ or Cl₂ gas) under inert atmospheres reduce polychlorination. Kinetic monitoring via TLC or in-situ IR ensures reaction control .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

Contradictions often arise from polymorphic forms or solvent residues. Recrystallization in ethanol/water mixtures (1:3 v/v) standardizes crystal packing. Cross-validate spectral data with computational simulations (e.g., Gaussian) to identify artifacts .

Applications in Advanced Systems

Q. Can this compound act as a ligand in coordination chemistry or catalysis?

The hydroxyl and carbonyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). For example, trifluoroacetophenone derivatives coordinate with Cu to form complexes for oxidation catalysis . The chloro substituent enhances stability by reducing electron density at the metal center.

Q. What role does it play in studying enzyme inhibition or protein interactions?

The -CF₃ group mimics metabolically stable bioisosteres in drug design. For example, it can inhibit cytochrome P450 enzymes by binding to the heme iron via the carbonyl oxygen . Proteomics studies use isotopically labeled derivatives to track protein-ligand binding via mass spectrometry .

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